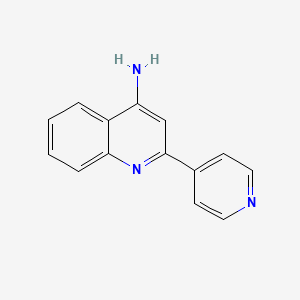

2-(Pyridin-4-yl)quinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

65197-41-3 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-pyridin-4-ylquinolin-4-amine |

InChI |

InChI=1S/C14H11N3/c15-12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H2,15,17) |

InChI Key |

ZWBFIGVTUBGHRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Pyridin 4 Yl Quinolin 4 Amine and Analogues

Catalytic Approaches in the Synthesis of 2-(Pyridin-4-yl)quinolines

The synthesis of quinoline (B57606) derivatives, including 2-(pyridin-4-yl)quinolines, has been significantly advanced by the development of catalytic methods. Transition metals, in particular, play a pivotal role in facilitating the formation of the heterocyclic ring system through various mechanistic pathways.

Palladium-Catalyzed Cyclization Reactions and Proposed Mechanistic Pathways

Palladium catalysis is a powerful tool for the synthesis of quinolines, offering routes that often proceed under mild conditions with broad substrate compatibility. scispace.comresearchgate.net One such process involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. scispace.comresearchgate.net This method is notable for not requiring any acid, base, or other additives and demonstrates tolerance for various functional groups, including electron-withdrawing ones. scispace.com

A proposed reaction pathway begins with the palladium-catalyzed oxidation of an aryl allyl alcohol (e.g., cinnamic alcohol) to form an α,β-unsaturated aldehyde. scispace.comresearchgate.net This aldehyde then undergoes condensation with an aniline (B41778) to produce an imine. scispace.comresearchgate.net A subsequent palladium-catalyzed dimerization and irreversible cyclization lead to a dihydroquinoline intermediate, which then aromatizes to the final quinoline product. scispace.com

Another versatile palladium-catalyzed method is the intermolecular aerobic annulation of o-alkenylanilines with alkynes, using molecular oxygen as the terminal oxidant. organic-chemistry.org This reaction proceeds via a proposed pathway involving intermolecular amination of the alkyne, followed by insertion of the olefin and an oxidative cleavage of a carbon-carbon bond to yield 2,3-disubstituted quinolines. organic-chemistry.org Key to the success of this transformation is a catalytic system often comprising PdCl₂, a phosphine (B1218219) ligand like PPh₃, and a co-catalyst such as Cu(TFA)₂·xH₂O. organic-chemistry.org

Palladium-driven cascade reactions have also been developed to construct the quinoline core. For instance, 2-alkoxyquinolines can be synthesized from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols. This cascade process assembles the quinoline skeleton in a single transformation under mild conditions. nih.gov

Table 1: Overview of Palladium-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Aryl allyl alcohols, Anilines | Pd(OAc)₂ in DMSO | Additive-free, broad scope | Substituted Quinolines | scispace.comresearchgate.net |

| o-Alkenylanilines, Alkynes | PdCl₂/PPh₃/Cu(TFA)₂·xH₂O | Aerobic, C-C bond cleavage | 2,3-Disubstituted Quinolines | organic-chemistry.org |

Metal-Catalyzed (e.g., Copper, Gold, Iridium, Cobalt) Applications in Heterocycle Formation

Beyond palladium, a range of other transition metals have been successfully employed in the synthesis of quinolines, each offering unique catalytic properties.

Copper-catalyzed reactions provide efficient and often economical routes to quinoline derivatives. For example, functionalized quinolines can be accessed from saturated ketones and anthranils in a one-pot reaction catalyzed by copper acetate. mdpi.com Copper(I)-catalyzed three-component cascade cyclizations using diaryliodonium salts, alkynyl sulfides, and nitriles have been developed for the synthesis of quinoline-4-thiols. nih.gov

Gold catalysis has emerged as a powerful method for quinoline synthesis, often proceeding through the activation of alkynes. rsc.org Gold-catalyzed intermolecular annulations, such as the reaction of aniline derivatives with alkynes or carbonyl compounds, provide direct access to the quinoline scaffold. rsc.org Gold(I) complexes can also catalyze [4+2] annulation reactions between terminal arylynes and nitrones or trigger cyclization reactions to form polycyclic quinoline-containing structures. mdpi.commdpi.com

Iridium-catalyzed reactions, particularly those involving hydrogen transfer processes, have been applied to quinoline synthesis. A notable example is the synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols, which proceeds via an iridium-catalyzed dehydrogenative coupling strategy. documentsdelivered.com

Cobalt-catalyzed methods offer atom-economical pathways to quinolines. A phosphine-free Co(II) complex, for instance, has been shown to effectively catalyze the synthesis of quinolines via the dehydrogenative coupling of alcohols with anilines. rsc.org Furthermore, Co(III) catalysts can facilitate the cyclization of acetophenones and anilines, demonstrating high functional group tolerance. mdpi.com

Directed C-H Activation and Regioselective Functionalization Mediated by Transition Metals

Direct C–H activation has become a cornerstone of modern synthetic chemistry, providing a highly efficient and atom-economical strategy for functionalizing heterocyclic scaffolds like quinoline. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. researchgate.net

In the context of quinoline synthesis and functionalization, the nitrogen atom of the pyridine (B92270) ring, or the oxygen of a quinoline N-oxide, can act as an intrinsic directing group. mdpi.comnih.gov This directs the transition metal catalyst to a specific C-H bond, most commonly at the C2 or C8 position, enabling regioselective functionalization. mdpi.comnih.gov A variety of transition metals, including rhodium, iridium, palladium, and copper, have been utilized in these transformations. mdpi.comnih.gov

The choice of metal, ligands, and reaction conditions can be tuned to achieve functionalization at other, more distal positions (C3-C7), which are traditionally less accessible. nih.govacs.org For example, palladium-catalyzed C-H arylation of electron-deficient pyridines has been achieved with high regioselectivity through careful optimization of ligands and additives, such as silver carbonate. nih.gov These directed C-H functionalization strategies are powerful tools for creating a diverse range of substituted quinoline analogues. researchgate.netacs.org

Multi-Component Reactions for Quinoline Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their efficiency and ability to rapidly generate molecular complexity.

Pfitzinger Condensation and its Synthetic Scope

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgacs.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgnih.gov

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org An intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

Table 2: Pfitzinger Reaction Mechanism Stages

| Stage | Description | Intermediate |

|---|---|---|

| 1 | Base-catalyzed hydrolysis of isatin | Keto-acid |

| 2 | Condensation with a carbonyl compound | Imine |

| 3 | Tautomerization | Enamine |

While the Pfitzinger reaction is robust, its scope can be limited by the availability of substituted isatins and the use of basic conditions, which may not be compatible with certain functional groups. nih.gov A variation known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Cascade and Cyclization Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and sustainability. mdpi.com

Numerous cascade sequences have been developed for the synthesis of quinolines. Rhodium(II) catalysts can initiate a cyclization/dipolar-cycloaddition cascade, which has been used to rapidly assemble complex polycyclic alkaloid skeletons containing a quinoline motif. nih.gov In this type of sequence, a rhodium carbenoid is generated, which undergoes cyclization to form a carbonyl ylide dipole. This reactive intermediate can then participate in an intramolecular cycloaddition to construct the heterocyclic framework. nih.gov

Copper catalysis has also been employed in cascade reactions, such as the [4+1+1] annulation of sulfoxonium ylides with anthranils to produce 2,3-diaroylquinolines. mdpi.com Another example involves a three-component cascade cyclization catalyzed by copper to generate quinoline-4-thiols. nih.gov These reactions showcase the power of designing sequential transformations to build the quinoline ring system from simple, readily available precursors in a single pot. mdpi.comnih.gov

Nucleophilic Substitution and Cross-Coupling Methodologies

The construction of the 2-(pyridin-4-yl)quinolin-4-amine scaffold often relies on powerful bond-forming reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling.

Suzuki-Miyaura Cross-Coupling Applications in Quinoline Derivatization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including the linkage of a pyridine ring to a quinoline core. nih.govdicp.ac.cn This palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organic halide or triflate. youtube.comyoutube.com For the synthesis of this compound, this could involve the reaction of a 2-haloquinoline derivative with a pyridine-4-boronic acid or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a versatile tool in organic synthesis. youtube.com The general applicability of Suzuki-Miyaura coupling extends to the synthesis of various substituted quinolines, including those with electron-rich and electron-poor heteroaromatic groups. nih.govdicp.ac.cn

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.com The choice of catalyst, base, and solvent can significantly influence the reaction's yield and selectivity. youtube.com

Table 1: Key Features of Suzuki-Miyaura Cross-Coupling

| Feature | Description |

| Catalyst | Typically a palladium(0) complex. |

| Reactants | An organoboron compound (e.g., boronic acid) and an organic halide. |

| Conditions | Generally mild, with the presence of a base. |

| Advantages | High tolerance for various functional groups, commercially available reagents, and environmentally safer than some alternatives. youtube.com |

Direct Nucleophilic Aromatic Substitution on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce amine functionalities onto a quinoline ring. This method is particularly effective when the quinoline ring is activated by electron-withdrawing groups or contains a good leaving group, such as a halogen, at a susceptible position. mdpi.com For the synthesis of this compound, a key step could involve the reaction of a 4-halo-2-(pyridin-4-yl)quinoline with an amine source.

The regioselectivity of SNAr on dihalogenated quinolines, such as 2,4-dichloroquinoline, is a critical consideration. Theoretical and experimental studies have shown that the C4 position of the quinoline ring is generally more susceptible to nucleophilic attack than the C2 position. mdpi.com This preference is attributed to the electronic properties of the quinoline nucleus. mdpi.com The reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be optimized to favor the desired substitution pattern. mdpi.com In some instances, catalyst-free nucleophilic substitution of hydrogen in quinolines has been achieved, offering a more direct and atom-economical approach. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Quinoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. jocpr.com This involves the use of environmentally benign catalysts, solvents, and energy sources. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines and pyridines. researchgate.netnih.goveurekaselect.com The use of microwave irradiation can facilitate one-pot, multi-component reactions, providing an efficient pathway to complex molecules. acs.org For instance, the synthesis of quinoline-based hybrids has been achieved through microwave-assisted, catalyst-free, three-component reactions in DMF. acs.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Significantly shorter (minutes) acs.orgmdpi.com | Longer (hours) acs.org |

| Yields | Often higher | Can be lower |

| Energy Source | Direct heating of the reaction mixture | Indirect heating |

| Selectivity | Can be improved | May be lower |

Catalyst and Solvent Considerations for Environmentally Benign Processes

The selection of catalysts and solvents plays a crucial role in the development of sustainable synthetic methods. jocpr.com There is a growing interest in replacing hazardous and volatile organic solvents with greener alternatives like water or ionic liquids. tandfonline.comresearchgate.net Similarly, the use of inexpensive, non-toxic, and recyclable catalysts is a key aspect of green chemistry. tandfonline.com

For quinoline synthesis, catalysts such as iron(III) chloride hexahydrate (FeCl3·6H2O) have been employed as an environmentally benign and readily available option, demonstrating high efficiency in water. tandfonline.comtandfonline.com Nanocatalysts are also gaining attention due to their high surface area and catalytic activity, which can lead to shorter reaction times and high yields in solvent-free conditions. nih.gov The development of solvent-free and catalyst-free protocols represents a significant advancement in the eco-friendly synthesis of quinolines. jocpr.com

Functional Group Transformations and Derivatization Strategies

Once the core this compound structure is assembled, further functionalization can be achieved through various chemical transformations. These modifications are essential for creating a library of analogues with diverse properties. Derivatization often targets reactive functional groups such as amines, hydroxyls, and carboxylates. nih.gov

For instance, the primary amine group in this compound can be a handle for a variety of transformations. It can be acylated, alkylated, or used in the formation of ureas and thioureas. These derivatization strategies can significantly alter the molecule's physical and chemical properties. In the broader context of quinoline chemistry, functional group interconversions are widely used to synthesize novel derivatives with specific biological activities. For example, nitro groups can be reduced to amines, which can then be further modified. researchgate.net The synthesis of pyrimido[4,5-b]quinoline derivatives often involves a Dimroth rearrangement of intermediate compounds, highlighting a complex functional group transformation. nih.gov

Mannich and Retro-Mannich Reaction Pathways

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for the C-C bond formation and introduction of an aminomethyl group. In the context of quinoline synthesis, the quinoline nucleus can act as the active hydrogen-containing compound. For instance, studies on 2-aminoquinolin-4(1H)-one have shown that it can undergo a Mannich reaction with paraformaldehyde and various primary or secondary amines. plos.org In these cases, the reaction can proceed at the C3 position of the quinolinone ring, leading to the corresponding 3-aminomethyl derivatives. plos.org

While direct literature on the synthesis of this compound via a Mannich reaction is not prevalent, the general reactivity of the quinoline scaffold suggests its potential. A hypothetical pathway could involve a pre-formed 2-(pyridin-4-yl)quinolin-4-ol, which could potentially undergo a Mannich reaction at the C3 position. The subsequent conversion of the hydroxyl group at C4 to an amine would be necessary to yield the final product.

The retro-Mannich reaction, the reverse of the Mannich reaction, is also a synthetically useful transformation. It involves the fragmentation of a β-amino carbonyl compound. This reaction has been utilized in the synthesis of complex natural products containing the quinoline core, such as in the approach to cis-perhydroquinoline Lycopodium alkaloids. acs.org In this context, a retro-Mannich ring opening of a more complex, fused system was a key step to generate a desired intermediate. acs.org For the synthesis of this compound analogues, a retro-Mannich strategy could be envisioned to deconstruct a more complex precursor to a simpler quinoline intermediate, which could then be further functionalized. A study on 2-aminoquinolin-4(1H)-one demonstrated that its Mannich products were thermally unstable and could undergo a retro-Mannich reaction, indicating the feasibility of this process within the quinoline system. plos.org

A new series of 4-aminoquinoline (B48711) Mannich base derivatives have been synthesized where the 3'-diethylamino function of amodiaquine (B18356) is replaced by a 3'-tert-butylamino group and an aliphatic hydrocarbon entity is incorporated into the 5'-position of the 4'-hydroxyanilino side chain. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| 2-Aminoquinolin-4(1H)-one | Paraformaldehyde | Secondary Amine | 2-Amino-3-(aminomethyl)quinolin-4(1H)-one | Mannich Reaction |

| Fused-ring quinoline derivative | Base | Enecarbamate | Retro-Mannich Reaction |

Schiff Base Formation and Subsequent Modifications

The formation of a Schiff base (an imine) through the condensation of an amine and a carbonyl compound is a fundamental and widely used reaction in organic synthesis. This strategy is particularly relevant for the synthesis of this compound analogues, as it provides a straightforward method for linking a pyridine moiety to a quinoline core.

A common approach involves the reaction of a quinoline derivative containing a carbonyl group with an appropriate aminopyridine. For example, 2-chloro-3-formylquinolines can be reacted with various substituted aminopyridines to form the corresponding Schiff bases. acs.org These imines can then be subjected to further modifications. For instance, reduction of the imine bond would lead to a secondary amine linkage, while other reagents could be used to effect cyclization or other transformations.

Another variation of this strategy involves the condensation of a quinoline-2-carboxaldehyde with an appropriate amine. acs.org To synthesize the parent compound, this compound, a hypothetical route could involve the reaction of a 2-formylquinoline derivative with 4-aminopyridine (B3432731) to form the Schiff base. Subsequent chemical modifications would be required to introduce the amino group at the 4-position of the quinoline ring.

Research has demonstrated the synthesis of various Schiff bases derived from 2-aminopyridine (B139424) and different carbonyl compounds, highlighting the versatility of this reaction. frontiersin.org The general procedure often involves refluxing the reactants in a suitable solvent, sometimes with an acid catalyst like glacial acetic acid, to drive the condensation. frontiersin.org

| Quinoline Reactant | Pyridine Reactant | Product Type |

| 2-Chloro-3-formylquinoline | Substituted Aminopyridine | Quinoline-based Schiff Base |

| Quinoline-2-carboxaldehyde | 4-Aminopyridine | Pyridinyl-substituted Quinoline Schiff Base |

Coordination Chemistry and Metallosupramolecular Architectures of 2 Pyridin 4 Yl Quinolin 4 Amine Derivatives

Ligand Design Principles for Quinoline-Pyridinyl Systems

The design of ligands based on quinoline (B57606) and pyridine (B92270) scaffolds is a cornerstone of modern coordination chemistry. nih.gov These nitrogen-containing heterocycles serve as rigid, predictable building blocks for creating ionophores and sensors that can be fine-tuned for specific metal ions. nih.gov The inherent properties of the aromatic rings, combined with the strategic placement of donor atoms, allow for precise control over the resulting metal complexes' geometry, stability, and reactivity. numberanalytics.com

Nitrogen heterocycles like pyridine and quinoline are fundamental components in the design of ligands due to their ability to form stable complexes with numerous metal ions. nih.gov The lone pair of electrons on the nitrogen atoms facilitates the formation of coordinate covalent bonds to a metal center. numberanalytics.com Depending on the ligand's architecture, these heterocycles can exhibit different coordination modes.

Chelating: When a single ligand binds to a metal ion through two or more donor atoms, it is known as chelation. In systems derived from 2-(Pyridin-4-yl)quinolin-4-amine, the nitrogen atoms of the pyridine and quinoline rings can coordinate to the same metal center, forming a stable chelate ring. This mode of binding is often enhanced by the presence of other donor groups, such as the amino group at the 4-position of the quinoline ring. The formation of five- or six-membered chelate rings is particularly common and leads to highly stable complexes. nih.gov

Bridging: Alternatively, a ligand can act as a bridge, connecting two or more metal centers. This occurs when the donor atoms of the ligand are positioned in a way that prevents them from binding to the same metal ion, instead coordinating to different metal ions. This bridging capability is crucial for the construction of coordination polymers and extended supramolecular architectures. nsf.govunc.edu The differentiation between terminal (chelating) and bridging coordination is critical as it dictates the subsequent reactivity and the dimensionality of the resulting structure. nsf.govunc.edu For instance, a derivative, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has been shown to act as a bridging ligand in the formation of multidimensional networks. nih.gov

The stability of the metal-ligand bond is influenced by several factors, including the basicity of the nitrogen atom; more basic nitrogen donors generally form more stable adducts. mdpi.com

The strategic arrangement of donor atoms in a single molecule can create polydentate ligands capable of forming multiple bonds with a metal ion. A significant advancement in this area is the development of tridentate directing groups, which can stabilize reactive intermediates in catalytic cycles. nih.gov

Inspired by pincer ligands, a novel 2-pyridyl-8-aminoquinoline (PAQ) auxiliary was designed to function as a removable tridentate directing group. nih.gov This directing group has proven effective in palladium(II)-catalyzed hydrofunctionalization reactions. By coordinating to the palladium catalyst at three points, the PAQ group stabilizes otherwise unfavorable 6-membered alkyl palladacycle intermediates. This stabilization is crucial for preventing undesirable side reactions, such as β-hydride elimination, and promoting the desired chemical transformation. nih.gov Computational studies have confirmed that the tridentate nature of the PAQ directing group plays a critical role in suppressing β-hydride elimination pathways and promoting the desired protodepalladation step. nih.gov The success of this strategy highlights the power of ligand design in controlling reaction selectivity and efficiency in catalysis.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound has yielded a rich variety of structures with diverse properties. The coordination of these ligands to transition metals is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, sometimes under hydrothermal conditions. nih.govnih.gov

Derivatives of the 2-(pyridin-4-yl)quinoline scaffold have been successfully used to synthesize complexes with a wide range of transition metals. For example, the ligand 2-(pyridin-4-yl)quinoline-4-carboxylic acid (HL) has been reacted with various metal salts to produce complexes with distinct stoichiometries and structures. nih.gov Similarly, other related pyridyl-quinoline and pyridyl-triazole ligands have been shown to coordinate with metals like Ni(II), Cu(II), and Zn(II). nih.govconsensus.app Ruthenium(II) complexes have also been prepared using a 2-(pyridin-2-yl)quinoline (B8816189) ligand, demonstrating the versatility of this structural family. researchgate.net

The following table summarizes some of the reported transition metal complexes formed with derivatives of the quinoline-pyridinyl framework.

| Metal Ion | Ligand Derivative | Complex Formula | Source(s) |

| Mn(II) | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL) | [MnL₂(H₂O)₂] · 2H₂O | nih.gov |

| Co(II) | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL) | [CoL₂(H₂O)₂] · 2H₂O | nih.gov |

| Cd(II) | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL) | [CdL₂(H₂O)₂] · 2H₂O | nih.gov |

| Ag(I) | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL) | [Ag₂L₂(H₂O)₂] · 3H₂O | nih.gov |

| Ru(II) | 2-Pyridin-2-yl-quinoline (L1) | [Ru(η⁶-cymene)(L1)Cl]BF₄ | researchgate.net |

| Cu(I) | 4-carboxy-2-(pyridin-2-yl)quinoline (pqca) | [Cu(pqca)₂] | rsc.org |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Ni(L)₂] | nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Zn(L)₂] | nih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Cu(L)₂] | nih.gov |

| Co(II) | N,N-Di(pyridin-2-yl)quinolin-6-amine | Not specified | consensus.app |

Table 1: Examples of Transition Metal Complexes with Quinoline-Pyridinyl Type Ligands

A fascinating aspect of the coordination chemistry of this compound derivatives is the ability of their metal complexes to self-assemble into higher-order supramolecular structures. researchgate.net This assembly is driven by a combination of metal-ligand coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov

The specific architecture of the resulting network—whether it be a one-dimensional (1D) chain, a two-dimensional (2D) sheet, or a three-dimensional (3D) framework—is dictated by the coordination geometry of the metal ion and the bridging or chelating nature of the ligand. nih.govrsc.org

For instance, complexes synthesized with 2-(pyridin-4-yl)quinoline-4-carboxylic acid (HL) exhibit a remarkable diversity in their solid-state structures. nih.gov The Mn(II), Co(II), and Cd(II) complexes all feature a 1D chain structure. These chains are then interconnected through hydrogen bonds to form a complex 3D supramolecular network. In contrast, the Ag(I) complex directly forms a 3D coordination polymer. nih.gov

| Complex | Dimensionality | Key Interactions | Source(s) |

| [MnL₂(H₂O)₂] · 2H₂O | 1D chains forming a 3D network | Coordination bonds, Hydrogen bonds | nih.gov |

| [CoL₂(H₂O)₂] · 2H₂O | 1D chains forming a 3D network | Coordination bonds, Hydrogen bonds | nih.gov |

| [CdL₂(H₂O)₂] · 2H₂O | 1D chains forming a 3D network | Coordination bonds, Hydrogen bonds | nih.gov |

| [Ag₂L₂(H₂O)₂] · 3H₂O | 3D network | Coordination bonds | nih.gov |

| [Mn(H₂L¹)(SO₄)(H₂O)₄]·2H₂O | Self-assembly via H-bonds & π-π stacking | Hydrogen bonds, π-π stacking | nih.gov |

| [Cd(H₂O)₄(H₂L¹)₂]·SO₄·4H₂O | Self-assembly via H-bonds & π-π stacking | Hydrogen bonds, π-π stacking | nih.gov |

Table 2: Supramolecular Assemblies of Metal Complexes with Quinoline-Pyridinyl Type Ligands

Catalytic Applications of Metal Complexes Derived from this compound Ligands

The unique stereochemical and electronic properties of metal complexes make them highly suitable for catalytic applications. escholarship.org Complexes derived from this compound and its analogs are no exception, with research demonstrating their potential in both organic synthesis and medicinal chemistry. nih.govresearchgate.net

A prominent example is the use of a palladium(II) complex featuring a 2-pyridyl-8-aminoquinoline (PAQ) tridentate directing group. nih.gov This system has been successfully employed to catalyze the regioselective remote hydrocarbofunctionalization of various alkene-containing substrates, including 4-pentenoic acids and allylic alcohols. The tridentate ligand is crucial for stabilizing the key palladacycle intermediate, enabling a reaction that is otherwise difficult to achieve. nih.gov

Furthermore, ruthenium(II) complexes incorporating a 2-(pyridin-2-yl)quinoline ligand have been investigated for their therapeutic potential. researchgate.net While not a direct catalytic application in the traditional sense, these complexes have shown promise as antiplatelet agents, which could be used to prevent thrombosis. This biological activity stems from the interaction of the metal complex with signaling pathways in platelets. researchgate.net The development of such metal-based drugs represents an exciting frontier where coordination chemistry intersects with pharmacology. escholarship.org

| Metal Complex System | Type of Catalysis / Application | Key Findings | Source(s) |

| Pd(II) with 2-pyridyl-8-aminoquinoline (PAQ) auxiliary | Alkene Hydrofunctionalization | Enables regioselective hydrocarbofunctionalization by stabilizing a 6-membered palladacycle intermediate and suppressing side reactions. | nih.gov |

| Ru(II) with 2-pyridin-2-yl-quinoline ligand | Therapeutic (Antiplatelet Agent) | The complex inhibits platelet aggregation, showing potential for the prevention of thrombosis. | researchgate.net |

Table 3: Catalytic and Therapeutic Applications of Metal Complexes with Quinoline-Pyridinyl Ligands

Research on Catalytic Applications of this compound Remains Limited

Intensive searches for the catalytic applications of the chemical compound This compound in several key organic reactions have yielded no specific published research. While the broader family of pyridine-quinoline derivatives has been a subject of interest in coordination chemistry and catalysis, this particular isomer appears to be largely unexplored in the specific areas of transfer hydrogenation, alkene hydrofunctionalization, and cyclopropanation reactions.

Our investigation into the scientific literature and chemical databases for documented roles of this compound or its metal complexes in the following areas returned no relevant results:

Application in Cyclopropanation Reactions:The use of this compound as a ligand for metal-catalyzed cyclopropanation reactions is not described in the available literature. This reaction is a fundamental method for the synthesis of three-membered carbocyclic rings.

This comprehensive search indicates a significant gap in the current body of scientific knowledge regarding the catalytic potential of this compound. The electronic and steric properties conferred by the specific placement of the pyridyl and amino groups on the quinoline core could potentially lead to unique catalytic behavior. However, without experimental data, any discussion of its role in the requested catalytic reactions would be purely speculative.

Therefore, the following sections on the coordination chemistry and metallosupramolecular architectures of this compound derivatives in these specific catalytic applications cannot be constructed based on current scientific evidence.

Advanced Spectroscopic and Analytical Characterization of 2 Pyridin 4 Yl Quinolin 4 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities, are available for 2-(Pyridin-4-yl)quinolin-4-amine. Such data would be essential for the definitive assignment of all proton and carbon atoms in the molecule, confirming the connectivity of the pyridinyl and quinolinyl rings, and the position of the amino group.

Proton NMR (¹H NMR) Analysis

A detailed analysis of the expected aromatic and amine proton signals is not possible without experimental spectra.

Carbon-13 NMR (¹³C NMR) Analysis

The precise chemical shifts for the distinct carbon environments within the quinoline (B57606) and pyridine (B92270) ring systems of the target molecule are not documented.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Information regarding the molecular weight confirmation and fragmentation patterns of this compound is absent from the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

There is no published HRMS data to confirm the exact mass and elemental composition of the compound.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Specific IR absorption frequencies for the functional groups present in this compound, such as the N-H stretches of the amine group and the characteristic vibrations of the quinoline and pyridine rings, have not been reported.

X-ray Crystallography for Precise Solid-State Structure Determination

There are no published crystallographic studies for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, is unavailable.

Elemental Analysis (CHN) for Compound Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and high purity.

The process involves the combustion of a small, precisely weighed amount of the sample at high temperatures. This converts the carbon into carbon dioxide, hydrogen into water, and nitrogen into nitrogen gas. These combustion products are then separated and quantified using a detector, allowing for the calculation of the percentage of each element in the original sample.

Detailed Research Findings

In the characterization of quinoline derivatives, elemental analysis is a standard and crucial step to confirm the successful synthesis of the target molecule. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₁N₃.

Research on closely related structures, such as 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, demonstrates the practical application of this technique. In one study, the elemental analysis of the carboxylic acid derivative was performed, and the experimental results were found to be in excellent agreement with the calculated values, with a deviation of less than 0.3% for each element. researchgate.net Specifically, the calculated percentages for C₁₅H₁₀N₂O₂ were C, 71.99%; H, 4.03%; and N, 11.19%, while the found values were C, 72.21%; H, 4.02%; and N, 11.22%. researchgate.net This close correlation confirms the successful synthesis and high purity of the compound.

Similarly, studies on other quinoline and pyridine derivatives consistently report elemental analysis data as a key component of their characterization. researchgate.neturfu.ru The acceptable tolerance for the difference between the calculated and found values is generally within ±0.4%, providing a stringent benchmark for purity. researchgate.net

The data generated from CHN analysis is presented in a comparative table, allowing for a direct assessment of the compound's composition.

Interactive Data Table: Elemental Analysis of this compound and a Related Compound

| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Reference |

| This compound | C₁₄H₁₁N₃ | Calculated | 76.00 | 5.01 | 18.99 | |

| Found | Data not available in search results | Data not available in search results | Data not available in search results | |||

| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C₁₅H₁₀N₂O₂ | Calculated | 71.99 | 4.03 | 11.19 | researchgate.net |

| Found | 72.21 | 4.02 | 11.22 | researchgate.net |

This rigorous verification by elemental analysis, in conjunction with spectroscopic methods, is indispensable for confirming the identity and purity of novel compounds like this compound before proceeding with further studies.

Photophysical Properties and Electronic Structure of 2 Pyridin 4 Yl Quinolin 4 Amine Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of quinoline (B57606) derivatives are typically characterized by multiple bands in the UV and visible regions, corresponding to various electronic transitions within the aromatic system.

For quinoline and its derivatives, absorption bands are generally attributed to π→π* and n→π* transitions. In a molecule like 2-(Pyridin-4-yl)quinolin-4-amine, the spectrum is expected to be complex. Typically, quinoline derivatives exhibit absorption bands in the range of 280 to 510 nm researchgate.net. The introduction of an amino group and a pyridyl group would likely lead to red-shifted absorption maxima compared to the parent quinoline molecule.

Studies on related quinoline derivatives show distinct absorption bands. For instance, some quinolines in polar solvents exhibit bands around 280 nm and 350 nm, which are assigned to π→π* and n→π* transitions, respectively scielo.br. The π→π* transitions are generally more intense. In donor-acceptor systems, a low-energy absorption band often appears, which is attributed to an intramolecular charge transfer (ICT) from the electron-donating part of the molecule (the aminoquinoline moiety) to the electron-accepting part (the pyridine (B92270) ring). The position and intensity of these bands are sensitive to the electronic nature of substituents and the solvent environment. For example, in pyridin-1(2H)-ylacrylates, two main absorption bands are observed between 231 and 366 nm in methanol (B129727) nih.gov.

Table 1: Expected UV-Vis Absorption Characteristics for this compound Systems in Various Solvents

| Solvent | Expected λmax (nm) | Corresponding Electronic Transition |

|---|---|---|

| Hexane | ~340-360 | π→π* (Locally Excited) |

| Dichloromethane | ~350-370 | π→π* / ICT |

| Acetonitrile (B52724) | ~360-380 | ICT |

| Methanol | ~365-385 | ICT |

Note: This table is predictive, based on data from analogous compounds. The transitions reflect the expected behavior of a donor-acceptor pyridyl-quinoline system.

Fluorescence Emission Spectroscopy

The fluorescence properties of this compound are anticipated to be highly dependent on the solvent environment due to its inherent donor-acceptor structure.

A significant feature of donor-acceptor molecules is solvatochromism, where the position of the emission maximum shifts with solvent polarity. For this compound, a positive solvatochromic shift is expected, meaning the emission peak will shift to longer wavelengths (red-shift) as the solvent polarity increases. This phenomenon occurs because the excited state of the molecule is more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in lower energy (longer wavelength) emission.

Studies on similar systems, such as 3,4-Bis(5-(4-diethylaminophenyl)thiophen-2-yl)-1-(quinolin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine, have demonstrated positive emission solvatochromism researchgate.net. The analysis of this behavior often involves the Lippert-Mataga equation, which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function. The large Stokes shifts observed in many pyridin-1(2H)-ylacrylate derivatives, ranging from 101 to 146 nm, are also indicative of a significant change in the dipole moment upon excitation, a hallmark of ICT states nih.gov.

Table 2: Predicted Emission Maxima (λem) and Stokes Shifts for this compound in Solvents of Varying Polarity

| Solvent | Polarity (ET(30)) | Expected λem (nm) | Expected Stokes Shift (nm) |

|---|---|---|---|

| Toluene (B28343) | 33.9 | ~450-470 | ~90-110 |

| Dichloromethane | 41.1 | ~480-500 | ~120-140 |

| Acetonitrile | 46.0 | ~500-530 | ~140-170 |

| Methanol | 55.5 | ~520-550 | ~155-185 |

Note: This table is predictive and based on data from analogous donor-acceptor heterocyclic systems. nih.govresearchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For donor-acceptor molecules, the quantum yield can be highly sensitive to the solvent environment. In non-polar solvents, a locally excited (LE) state may be favored, often leading to higher fluorescence quantum yields. In polar solvents, the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state can lead to fluorescence quenching, thereby reducing the quantum yield.

For instance, some 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones exhibit high quantum yields of up to 89% in toluene researchgate.net. In contrast, the quantum yields for related systems often decrease in more polar solvents like acetonitrile researchgate.net. However, the specific behavior depends on the exact molecular structure and the nature of the excited state. For example, 5,10,15,20-tetra(quinolin-2-yl)porphyrin was studied for its photophysical properties, and its fluorescence quantum yield was determined using a standard nih.gov.

Dual emission is a phenomenon where a molecule exhibits two distinct fluorescence bands. This is often observed in molecules that can form an intramolecular charge transfer (ICT) state. One band corresponds to the emission from a locally excited (LE) state, which is typically observed in non-polar solvents. The second band, which is red-shifted, corresponds to the emission from the ICT state and is more prominent in polar solvents.

In systems like 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, dual fluorescence is induced by protic solvents, where hydrogen bonding plays a crucial role in stabilizing the charge-separated state nih.govacs.org. The presence of both an amino group (donor) and a pyridyl-nitrogen (acceptor/H-bond acceptor) in this compound makes it a prime candidate for exhibiting dual emission, particularly in protic or highly polar solvents. The LE emission would be expected at shorter wavelengths, while the ICT emission would appear at longer wavelengths.

Intramolecular Charge Transfer (ICT) State Dynamics and Mechanisms

The core of the photophysical behavior of this compound is expected to be its intramolecular charge transfer (ICT) dynamics. Upon photoexcitation, an electron is transferred from the electron-rich aminoquinoline moiety to the electron-deficient pyridine ring. This process leads to the formation of a highly polar excited state.

The mechanism often involves a conformational change, such as the twisting of the single bond connecting the pyridine and quinoline rings, leading to a twisted intramolecular charge transfer (TICT) state. This TICT state is characterized by a full charge separation and a perpendicular arrangement of the donor and acceptor moieties. Because this twisted conformation is often non-emissive or weakly emissive, its formation provides a non-radiative decay pathway, which can lead to a decrease in fluorescence quantum yield in polar solvents.

The dynamics of ICT state formation can be studied using time-resolved fluorescence spectroscopy. The role of hydrogen bonding with protic solvents can be critical in stabilizing the ICT state and influencing the emission properties. For example, in a related imidazo[4,5-b]pyridine derivative, the dual emission mechanism was proposed to involve a double proton transfer, which facilitates the formation of a twisted ICT state nih.gov. The interplay between the locally excited state and the ICT state, and the factors that govern their relative energies and populations, are central to understanding the photophysics of these complex heterocyclic systems.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline |

| Pyridin-1(2H)-ylacrylates |

| 3,4-Bis(5-(4-diethylaminophenyl)thiophen-2-yl)-1-(quinolin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine |

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones |

| 5,10,15,20-Tetra(quinolin-2-yl)porphyrin |

Excitonic Behavior and Photoluminescence in Solution and Solid States

The photoluminescence of molecules like this compound is expected to be highly sensitive to its environment, exhibiting different characteristics in solution compared to the solid state. This behavior is largely influenced by molecular conformation, intermolecular interactions, and the polarity of the surrounding medium.

In solution, the fluorescence of related amino-quinoline derivatives is often influenced by the polarity of the solvent. A significant redshift in the emission maximum is commonly observed as solvent polarity increases, which suggests the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation. This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules.

In the solid state, the photoluminescence properties are dictated by the crystal packing and intermolecular interactions. For some amino-quinoline derivatives, enhanced fluorescence emission is observed in the solid state compared to in solution. nih.gov This can be attributed to the restriction of intramolecular rotations in the rigid crystalline environment, which minimizes non-radiative decay pathways. The planarity between the quinoline ring and adjacent aromatic substituents has been shown to be a key factor, with more planar conformations leading to extended π-conjugation and higher fluorescence quantum yields in the solid state. nih.gov Intermolecular interactions such as π-π stacking and hydrogen bonding also play a crucial role in determining the solid-state emission characteristics. nih.gov

To illustrate the effect of the environment on the photophysical properties of similar compounds, the following table presents data for related amino-quinoline derivatives.

| Compound System | State | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Reference |

| Amino-quinoline Derivative A | Non-polar solvent | - | High | nih.gov |

| Amino-quinoline Derivative A | Polar solvent | - | Low (almost quenched) | nih.gov |

| Amino-quinoline Derivative B | Solid State | 493 nm | 0.11 | nih.gov |

| Amino-quinoline Derivative C | Solid State | 512 nm | 0.19 | nih.gov |

| Amino-quinoline Derivative D | Solid State | 526 nm | 0.38 | nih.gov |

Table 1: Photoluminescence data for representative amino-quinoline derivatives in different environments. Note that specific values for this compound are not available and this table is for illustrative purposes based on related compounds.

Spectroscopic Studies of Protonation Effects on Optical Properties

The presence of multiple nitrogen atoms in the structure of this compound—specifically in the quinoline ring, the pyridine ring, and the amino group—makes its optical properties highly susceptible to changes in pH. Protonation of these basic sites can significantly alter the electronic structure and, consequently, the absorption and emission spectra.

Studies on related quinoline and pyridine derivatives have demonstrated that protonation is an effective method for modulating their fluorescence properties. nih.govrsc.org Upon protonation, a significant enhancement of fluorescence intensity is often observed. nih.gov This is generally attributed to the suppression of non-radiative decay pathways.

Furthermore, protonation can lead to a bathochromic (red) shift in the fluorescence emission. For instance, a study on benzo[h]quinoline (B1196314) showed a 50 nm red shift in the fluorescence maximum upon protonation. nih.gov This shift is indicative of a change in the energy levels of the molecule, with the cationic species having a smaller energy gap between the ground and excited states. In some pyridine derivatives, a protonation-induced redshift in both absorption and emission spectra has also been reported and explained by a narrowing of the theoretical bandgap of the protonated molecule. rsc.org

Given these precedents, it is expected that the protonation of this compound would lead to notable changes in its UV-Vis absorption and fluorescence spectra, likely resulting in enhanced emission intensity and a shift in the emission wavelength. The specific site of protonation (quinoline nitrogen vs. pyridine nitrogen vs. amino group) would likely influence the extent and nature of these spectroscopic changes.

The following table summarizes the observed effects of protonation on the fluorescence of related quinoline compounds.

| Compound | State | Fluorescence Change upon Protonation | Emission Shift | Reference |

| Isoquinoline | Solution | >50-fold increase in intensity | No structural change | nih.gov |

| Acridine | Solution | ~25-fold increase in intensity | No structural change | nih.gov |

| Benzo[h]quinoline | Solution | Minor intensity change | 50 nm bathochromic shift | nih.gov |

| Pyridine Derivative | Chloroform Solution | Redshift in emission | Redshift | rsc.org |

Table 2: Effects of protonation on the fluorescence properties of related quinoline and pyridine compounds. This table illustrates general trends as specific data for this compound is not available.

Computational and Theoretical Chemistry of 2 Pyridin 4 Yl Quinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For "2-(Pyridin-4-yl)quinolin-4-amine," these calculations can elucidate its electronic structure, charge distribution, and spectroscopic characteristics. While specific DFT studies on "this compound" are not widely available in public literature, the principles can be understood from studies on structurally related quinoline (B57606) and pyridine (B92270) derivatives. researchgate.netniscair.res.inrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netacs.orgresearchgate.netarxiv.org

For a molecule like "this compound," the HOMO is expected to be distributed over the electron-rich quinoline and amino groups, while the LUMO would likely be centered on the electron-deficient pyridine ring. The precise energy values would require specific calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from a specific DFT calculation on this compound.

Electronic Structure and Charge Distribution Elucidation

The electronic structure and charge distribution of "this compound" can be detailed through methods like Mulliken population analysis. skku.edu This analysis provides the net charge on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The nitrogen atoms in the pyridine and quinoline rings, as well as the amino group, are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, adjacent carbon atoms might exhibit positive charges. Understanding this charge distribution is vital for predicting intermolecular interactions, including those with biological targets.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.orgmdpi.comresearchgate.netresearchgate.net Theoretical IR spectra can help in the assignment of vibrational frequencies to specific functional groups, while calculated NMR chemical shifts can aid in the interpretation of experimental spectra. For "this compound," characteristic IR peaks would be expected for the N-H stretching of the amine, C=N stretching in the heterocyclic rings, and aromatic C-H stretching. Similarly, ¹H and ¹³C NMR chemical shifts can be predicted to facilitate its structural characterization.

Table 2: Illustrative Predicted Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amino Group | 3450 |

| Aromatic C-H Stretch | Pyridine/Quinoline | 3100-3000 |

| C=N Stretch | Pyridine/Quinoline | 1620-1580 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target.

Prediction of Binding Energies and Interaction Modes

Molecular docking simulations can estimate the binding energy of "this compound" with various protein targets. A lower binding energy indicates a more stable protein-ligand complex. The simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. For instance, the amino group and the nitrogen atoms in the pyridine and quinoline rings of the compound are potential hydrogen bond donors and acceptors.

Analysis of Interactions within Protein Kinase Catalytic Sites (e.g., p38 MAPK, EGFR-Tyrosine Kinase)

Protein kinases are a crucial class of enzymes and common targets for cancer therapy. The catalytic site of kinases like p38 Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase (TK) have been extensively studied as targets for inhibitors. nih.govnih.govwisdomlib.org

Studies on similar pyridinyl- and quinolinyl-containing compounds have shown that they can act as kinase inhibitors by competing with ATP for the binding site. nih.govnih.gov In the context of "this compound," docking simulations would likely show the quinoline and pyridine rings forming key hydrophobic and pi-stacking interactions within the ATP-binding pocket of p38 MAPK or EGFR-TK. The amino group could form crucial hydrogen bonds with backbone atoms of the hinge region of the kinase, a common interaction for many kinase inhibitors.

Table 3: Illustrative Docking Results for a Kinase Target (Hypothetical Data)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| p38 MAPK | -8.5 | Met109, Gly110, Lys53 |

| EGFR-Tyrosine Kinase | -9.2 | Met793, Leu718, Cys797 |

Note: The data in this table is hypothetical and illustrates potential outcomes from molecular docking studies.

While specific experimental and computational data for "this compound" is limited in the public domain, the analysis of related structures provides a strong theoretical framework for understanding its potential as a biologically active molecule. Further dedicated computational and experimental studies are necessary to fully elucidate its properties and therapeutic potential.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a correlation between the chemical structure, represented by molecular descriptors, and a specific property of interest. For this compound, QSPR methods can provide valuable estimations of its pharmacokinetic profile, which is crucial for drug design and development.

Prediction of Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug absorption, including intestinal absorption, and blood-brain barrier penetration. A higher TPSA is generally associated with lower membrane permeability.

Table 1: Predicted TPSA and Related Properties for this compound (Illustrative)

| Property | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | Value would be calculated using computational tools | Predicts drug absorption and membrane permeability. |

| %TPSA (of total surface area) | Value would be calculated | Indicates the polarity of the molecule's surface. |

Note: The values in this table are illustrative and would be populated using specific computational chemistry software.

Estimation of Partition Coefficient (LogP) and Lipophilicity

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in water at equilibrium. LogP is a critical parameter in drug discovery as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Predicted Lipophilicity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value | Method | Significance |

| LogP (o/w) | Value would be calculated | ALOGPS, XLogP3, etc. | Measures the overall lipophilicity of the molecule. |

| Consensus LogP | Value would be calculated | Average of multiple prediction methods | Provides a more robust estimate of lipophilicity. |

Note: The values in this table are illustrative and would be populated using specific computational chemistry software.

Determination of Hydrogen Bond Acceptor/Donor Counts

Hydrogen bonds play a crucial role in molecular recognition, such as the binding of a drug to its target receptor. The ability of a molecule to act as a hydrogen bond donor or acceptor is therefore a key determinant of its biological activity. A hydrogen bond donor is an atom (typically N or O) covalently bonded to a hydrogen atom, while a hydrogen bond acceptor is an electronegative atom (typically N or O) with a lone pair of electrons.

For this compound, the number of hydrogen bond donors and acceptors can be determined by examining its structure. The primary amine group (-NH2) on the quinoline ring contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atoms in the pyridine and quinoline rings, as well as the nitrogen of the amine group, can act as hydrogen bond acceptors due to the presence of lone pairs of electrons.

Table 3: Predicted Hydrogen Bonding Properties for this compound

| Property | Count | Atoms Involved |

| Hydrogen Bond Donors | 2 | The two hydrogen atoms of the 4-amine group. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atom of the pyridine ring, the nitrogen atom of the quinoline ring, and the nitrogen atom of the 4-amine group. |

Structure Activity Relationship Sar and in Vitro Mechanistic Studies of 2 Pyridin 4 Yl Quinolin 4 Amine and Its Derivatives

Anti-HIV-1 Activity and Structural Correlations

The substitution pattern on the quinoline (B57606) and pyridine (B92270) rings of 2-(pyridin-4-yl)quinolin-4-amine derivatives plays a crucial role in their anti-HIV-1 activity. Studies on related diarylpyrimidine (DAPY) analogues, which share structural similarities, have shown that specific substitutions can significantly enhance potency against wild-type and resistant HIV-1 strains. For instance, the introduction of a cyano group at the 4-position of the phenylamino (B1219803) moiety is a common feature in potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

In one study of DAPYs, a 2-bromophenyl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazone derivative (9k) exhibited potent anti-HIV-1 activity with an EC50 value of 1.7 nM and a high selectivity index of 5762. nih.gov Another analogue with a 4-methylphenyl group (9d) demonstrated broad-spectrum activity against wild-type HIV-1 (EC50 = 2.4 nM) and a dual-mutant strain (EC50 = 5.3 μM). nih.gov These findings suggest that the electronic and steric properties of the substituents on the aryl ring directly impact the interaction with the HIV-1 reverse transcriptase enzyme.

Furthermore, research on S-DABO (dihydro-alkoxy-benzyl-oxopyrimidines) derivatives, another class of NNRTIs, revealed that the introduction of a β-carbonyl group to the C-2 side chain led to highly effective agents against HIV-1 replication, with some compounds showing activity in the nanomolar range. nih.gov Notably, some of these novel S-DABOs were active against both HIV-1 and HIV-2, suggesting a potentially different mode of action compared to classical NNRTIs. nih.gov

Anti-inflammatory Activity and Kinase Inhibition

Derivatives of the quinoline scaffold have been investigated for their anti-inflammatory properties, often linked to the inhibition of key signaling kinases. nih.govnih.gov

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production. nih.gov Inhibition of p38 MAPK is a key mechanism for the anti-inflammatory effects of many small molecules. Several studies have explored pyridinyl-containing heterocyclic compounds as p38α MAPK inhibitors.

For example, a series of 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines were synthesized and evaluated for their p38α MAPK inhibitory activity. nih.gov The introduction of an amino group at the C2 position of the pyridine ring resulted in compounds with potent enzyme inhibition, with IC50 values in the double-digit nanomolar range (e.g., 6f, IC50 = 81 nM). nih.gov Replacing the quinoxaline (B1680401) core with a pyrido[2,3-b]pyrazine (B189457) led to a compound (9e) with even superior p38α MAPK inhibition (IC50 = 38 nM). nih.gov These results highlight the importance of the nitrogen placement within the heterocyclic core and the nature of the substituents on the pyridine ring for potent p38 MAPK inhibition.

The p38 MAPK pathway's role in inflammation involves the activation and regulation of pro-inflammatory cytokines like TNF-α and various interleukins. nih.gov By inhibiting p38 MAPK, these compounds can effectively suppress the inflammatory cascade. The search results indicate that while the core 2-(pyridin-4-yl)quinoline structure is a promising starting point, modifications leading to structures like pyridinylquinoxalines and pyridinylpyridopyrazines have yielded more potent p38 MAPK inhibitors. nih.gov

Anticancer Activity and Antiproliferative Mechanisms

The this compound scaffold and its derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical enzymes involved in cancer progression. nih.govnih.govrsc.org

DNA methylation is a crucial epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes. frontiersin.org Inhibitors of DNA methyltransferases (DNMTs) can reverse this process, leading to the re-expression of these genes and subsequent anticancer effects.

Recent research has identified a class of reversible, DNMT1-selective inhibitors featuring a dicyanopyridine moiety. nih.gov These inhibitors bind preferentially to DNMT1 in the presence of hemimethylated DNA, indicating a distinct mechanism from traditional nucleoside analogs. nih.gov While not directly this compound derivatives, these findings on pyridine-containing compounds highlight the potential for this chemical space to yield potent and selective DNMT inhibitors. The ability of DNMT inhibitors to upregulate tumor-associated antigens and enhance the immunogenicity of tumor cells further contributes to their anticancer potential. frontiersin.org

The epidermal growth factor receptor (EGFR) tyrosine kinase is a well-validated target in cancer therapy, particularly in non-small cell lung cancer. nih.gov The 4-anilinoquinazoline (B1210976) and the structurally related 4-anilinoquinoline scaffolds are privileged structures for the development of EGFR-TK inhibitors. nih.govresearchgate.net

Structure-activity relationship studies have shown that the quinoline core can serve as a viable alternative to the more common quinazoline (B50416) core in EGFR inhibitors. The substitution pattern on the quinoline ring is critical for activity. For instance, in a series of 4-anilinoquinolines, compounds with specific substitutions at the 6- and 7-positions were found to be highly active kinase inhibitors. The binding mode of these inhibitors typically involves the formation of hydrogen bonds between the nitrogen atoms of the quinoline ring and key residues in the ATP-binding pocket of the EGFR kinase domain. nih.gov

Derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, which can be considered congeners of this compound, have also been developed as potent EGFR inhibitors. One such compound exhibited an IC50 value of 36.7 nM against EGFR and showed significant growth inhibition in cancer cell lines that overexpress the receptor. nih.gov This demonstrates that modifications to the core heterocyclic system, while maintaining the key pharmacophoric features, can lead to potent and selective EGFR-TK inhibitors.

Cell Cycle Modulation and Apoptosis Induction Pathways

The quinoline framework is a cornerstone in the development of anticancer drugs, with mechanisms that include the induction of apoptosis and cell cycle arrest. researchgate.net Derivatives of 4-aminoquinoline (B48711) have been shown to induce growth inhibition, cell cycle arrest, and apoptosis. nih.gov For instance, certain novel 4-aminoquinazoline derivatives effectively block the PI3K/Akt signaling pathway, leading to G1 cell cycle arrest and apoptosis through a mitochondrial-dependent pathway. nih.gov Similarly, some 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives have demonstrated the ability to induce apoptosis and sub-G1 cell cycle arrest in colon cancer cells. researchgate.net The introduction of a 2-pyridyl urea-based copper (II) complex has also been shown to induce apoptosis. mdpi.com Furthermore, pyridine-quinoline hybrids have been identified as PIM-1 kinase inhibitors that can induce apoptosis and activate caspases 3/7. nih.gov

Alterations in Microtubule Assembly and Stability

Certain derivatives of 2-(trifluoromethyl)quinolin-4-amine (B175998) have been designed as microtubule-targeted agents. nih.gov These compounds have been found to inhibit microtubule polymerization. nih.gov For example, one such derivative demonstrated potent anti-proliferative activity by inhibiting tubulin polymerization, similar to the action of other known microtubule inhibitors. nih.gov This suggests that the quinoline scaffold can be modified to effectively interfere with microtubule dynamics, a key target in cancer chemotherapy. nih.govnih.gov

Structure-Antiproliferative Activity Correlations in Diverse Cancer Cell Lines (e.g., MCF7, HepG2, KG-1)

The antiproliferative activity of pyridine and quinoline derivatives has been extensively studied across various cancer cell lines. The insertion of hydroxyl (-OH) groups into the pyridine structure has been shown to enhance antiproliferative activity, particularly in MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines. nih.gov Specifically, the presence of two -OH groups significantly improves the inhibitory concentration (IC50) values against HepG2 (liver cancer), PC3 (prostate cancer), SW1116, and BGC823 cell lines. nih.gov In contrast, the addition of halogens tends to increase the IC50 values in proportion to the size of the halogen atom. nih.gov

Quinazolinone derivatives have also demonstrated significant cytotoxic activity against HepG2 and MCF-7 cell lines. researchgate.net For example, a 2-imino-(1H-indol)-4-oxoquinazolin derivative showed very high inhibitory action against HepG2 cells. researchgate.net

Below is a table summarizing the antiproliferative activity of selected pyridine and quinoline derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity | Reference |

| Pyridine Derivative with one -OH group | MCF7 | IC50: 4.75 mM | nih.gov |

| Pyridine Derivative with two -OH groups | MCF7 | IC50: 0.91 mM | nih.gov |

| Pyridine Derivative with two -OH groups | HepG2 | IC50: 1.54 mM (SW1116), 1.26 mM (BGC823) | nih.gov |

| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | PC3 | IC50: 0.49 µM | nih.gov |

| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | K562 | IC50: 0.08 µM | nih.gov |

| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | HeLa | IC50: 0.01 µM | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | IC50: 4.3 ± 0.11 µg/mL | mdpi.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MDA-MB-231 | IC50: 18.28 µg/mL | mdpi.com |

| 2-imino-(1H-indol)-4-oxoquinazolin derivative (4C) | HepG2 | 99.3% inhibition | researchgate.net |

Antimicrobial and Antitubercular Investigations

Evaluation of Antibacterial Spectrum and Determination of Minimum Inhibitory Concentration (MIC)

Quinolone derivatives are well-established antibacterial agents. sphinxsai.com The fusion of a 2-phenylquinoline (B181262) scaffold with a 1,3,4-oxadiazole (B1194373) motif has been explored to create hybrids with broad-spectrum antimicrobial activity. rsc.org Studies have shown that certain quinoline-2-one derivatives exhibit significant antibacterial action against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov For instance, compound 6c from a synthesized series showed potent activity against MRSA and VRE with a MIC of 0.75 μg/mL. nih.gov

The following table presents the Minimum Inhibitory Concentration (MIC) of selected quinoline derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | nih.gov |

| Quinoline-oxadiazole hybrid (11) | S. aureus | 78.125 | rsc.org |

| Quinoline-oxadiazole hybrids (9-11, 17a-e) | E. coli | 312.5–625 | rsc.org |

| Neomycin (Reference) | E. coli | 39.06 | rsc.org |

Assessment of Antifungal Activity

Derivatives of 2-phenyl-4-aminoquinoline have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi. nih.gov Many of these compounds demonstrated significant activity. nih.gov For example, compound 6e exhibited promising inhibitory activity against C. lunata, P. grisea, and A. alternata, with EC50 values of 13.3 μg/mL, 14.4 μg/mL, and 15.6 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. nih.gov The structure-activity relationship revealed that the aniline (B41778) moiety at the 4-position of the quinoline scaffold is crucial for the compound's potency. nih.gov Additionally, certain quinoline-oxadiazole hybrids have shown significant activity against C. albicans, with MIC values ranging from 4.88–39.06 μg/mL, which is notably better than the reference drug neomycin (MIC = 156.25 μg/mL). rsc.org

Identification and Optimization of Antitubercular Lead Compounds

Pyridine and quinoline compounds are recognized as promising molecules for combating drug-resistant tuberculosis. nih.gov A series of 2,4-disubstituted quinolines have been synthesized and have shown potent anti-tuberculosis activity. researchgate.net The most promising compounds in one study exhibited 99% inhibition at a concentration of 6.25 µg/mL against the drug-sensitive M. tuberculosis H37Rv strain. researchgate.net Another study on 2-(quinolin-4-yloxy)acetamides led to the identification of potent antitubercular agents with MIC values in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.govnih.gov These compounds are believed to target the cytochrome bc1 complex. nih.gov Furthermore, 4-anilinoquinolines have been identified as novel inhibitors of Mycobacterium tuberculosis, with one derivative showing an MIC90 value of 0.63-1.25 μM. nih.gov

Antimalarial Activity

The antimalarial properties of this compound and its derivatives have been investigated to understand their potential in combating Plasmodium falciparum, the deadliest species of malaria parasite.

Investigation of Multistage Antimalarial Activity

An ideal antimalarial drug would be effective against multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical symptoms, the sexual stages (gametocytes) that are crucial for transmission, and the liver stages that can cause relapse.

While specific multistage activity data for this compound is not extensively available in the public domain, research on analogous quinoline derivatives provides valuable insights. For instance, certain pyridylvinylquinoline hybrids have demonstrated activity against both the asexual trophozoite phase and early and late-stage P. falciparum gametocytes. nih.gov This suggests that the quinoline core, when appropriately substituted, can be engineered to possess multistage antimalarial properties. One such compound, a pyridylvinylquinoline-triazole hybrid, was identified as a fast-acting agent targeting dual life stages of the malaria parasite. nih.gov

Furthermore, studies on other quinoline derivatives, such as quinoline-4-carboxamides, have revealed their ability to act on multiple life-cycle stages of the parasite, highlighting the potential of the broader quinoline class in developing versatile antimalarial candidates. acs.orgmmv.orgnih.gov These findings encourage further investigation into the multistage activity of this compound and its derivatives.

Identification of Structural Features Critical for Antimalarial Potency

The antimalarial potency of 4-aminoquinoline derivatives is highly dependent on their structural features. The core 4-aminoquinoline scaffold is widely recognized as essential for activity, with modifications at various positions influencing efficacy and resistance profiles. nih.govyoutube.com

For the broader class of 4-aminoquinolines, several structural elements have been identified as critical:

The Quinoline Core: The quinoline ring system is a fundamental pharmacophore that is believed to interfere with the parasite's heme detoxification pathway. nih.govnih.gov

Substitution at the 4-Amino Position: The nature of the substituent at the 4-amino position significantly impacts activity. The presence of a basic side chain is often crucial for drug accumulation in the acidic food vacuole of the parasite. nih.govyoutube.com